Tetrahydrothiopyran-4-one

Catalog No.
S703233
CAS No.
1072-72-6
M.F
C5H8OS
M. Wt
116.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiopyran-4-one

CAS Number

1072-72-6

Product Name

Tetrahydrothiopyran-4-one

IUPAC Name

thian-4-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N

SMILES

C1CSCCC1=O

Canonical SMILES

C1CSCCC1=O

As a Building Block in Organic Synthesis

THP serves as a valuable building block for the synthesis of more complex molecules due to its versatile reactivity. Studies have explored its use in the preparation of various heterocyclic compounds, including:

  • Thiazoles: THP can be employed as a starting material for the synthesis of thiazoles, which are important heterocyclic structures found in numerous pharmaceuticals and natural products [].
  • Pyridines: THP can participate in reactions leading to the formation of substituted pyridines, another class of prevalent heterocyclic compounds with diverse applications in medicinal chemistry [].

Studies on Diastereoselectivity

The diastereoselectivity of THP, referring to the preferential formation of one stereoisomer over another in chemical reactions, has been a subject of investigation. Research has examined the diastereoselective behavior of THP in aldol reactions, which are fundamental reactions for carbon-carbon bond formation [].

Tetrahydrothiopyran-4-one is a sulfur-containing heterocyclic compound characterized by a six-membered ring containing both oxygen and sulfur atoms. Its molecular formula is C5H8OSC_5H_8OS, and it features a carbonyl group at the fourth position of the thiopyran ring. This compound is notable for its unique structure, which allows for various chemical reactivity and biological activity.

, including:

  • Condensation Reactions: It can be used in the synthesis of dipeptides and spiroimidazolones. Its reactivity is often exploited in the formation of more complex molecules through condensation with other carbonyl compounds .
  • Mannich Reactions: This compound can undergo one-pot three-component Mannich reactions, leading to the formation of various derivatives when reacted with aromatic aldehydes and amines .
  • Oxidation Reactions: Tetrahydrothiopyran-4-one can be oxidized to form sulfone derivatives, demonstrating its versatility in synthetic organic chemistry .

Tetrahydrothiopyran-4-one exhibits significant biological activities. It has been explored as a precursor in the synthesis of tapentadol, an FDA-approved analgesic drug. The compound's structural features contribute to its effectiveness in medicinal chemistry, particularly in pain management . Additionally, it has shown potential in various pharmacological applications due to its ability to interact with biological targets.

Several methods are available for synthesizing tetrahydrothiopyran-4-one:

  • Petasis-Ferrier Rearrangement: This method involves acid-mediated rearrangement of vinyl acetals, yielding tetrahydrothiopyran-4-one from simpler precursors .
  • Direct Synthesis from Aldehydes: Recent studies have demonstrated direct synthesis techniques that utilize aliphatic and aromatic aldehydes, resulting in high yields of tetrahydrothiopyran-4-one .
  • One-Pot Reactions: The compound can also be synthesized through one-pot reactions involving donor-substituted bromostyrene derivatives, allowing for efficient production of thiopyran derivatives .

Tetrahydrothiopyran-4-one has diverse applications:

  • Pharmaceuticals: Its role as a building block in the synthesis of analgesics like tapentadol highlights its importance in drug development .
  • Organic Synthesis: It serves as an intermediate in various organic reactions, facilitating the construction of complex molecular architectures .
  • Material Science: The compound's unique properties may also find applications in developing new materials with specific functionalities.

Research on tetrahydrothiopyran-4-one includes interaction studies that explore its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how this compound can be optimized for therapeutic uses, particularly in pain relief and other medicinal applications.

Tetrahydrothiopyran-4-one shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

Compound NameStructure CharacteristicsUnique Features
TetrahydropyranSix-membered ring with no sulfurMore common in organic synthesis; less reactive
ThiazolidinoneContains nitrogen and sulfurKnown for its role in diabetes treatment
ThiopyranSimilar ring structure but lacks a carbonyl groupOften used as a precursor in synthetic pathways
1,3-ThiazolidineFive-membered ring containing nitrogen and sulfurUsed primarily in pharmaceuticals

Tetrahydrothiopyran-4-one stands out due to its specific carbonyl functionality and versatility in

IUPAC Name and Synonyms

Tetrahydrothiopyran-4-one, systematically named as tetrahydro-4H-thiopyran-4-one according to IUPAC nomenclature, represents a saturated six-membered heterocyclic compound containing one sulfur atom and a ketone functional group. The compound is known by numerous synonyms reflecting its structural characteristics and historical naming conventions. Primary alternative names include 4-thiacyclohexanone, penthianone, 4-oxothiane, and thian-4-one. Additional systematic names encompass dihydro-2H-thiopyran-4(3H)-one, 4H-thiopyran-4-one tetrahydro-, and 1-thiacyclohexan-4-one.

Molecular Geometry and Conformational Analysis

Tetrahydrothiopyran-4-one exhibits a six-membered saturated ring structure containing one sulfur atom and a carbonyl group at the fourth position [1]. The molecular formula is C₅H₈OS with a molecular weight of 116.18 g/mol [2]. The compound possesses the International Union of Pure and Applied Chemistry Standard InChI key OVRJVKCZJCNSOW-UHFFFAOYSA-N and follows the Simplified Molecular Input Line Entry System representation C1CSCCC1=O [1].

The six-membered heterocyclic ring adopts a chair conformation similar to other saturated six-membered rings, representing the most thermodynamically stable arrangement [35]. Computational studies using density functional theory methods have demonstrated that the chair form represents the global minimum energy conformation for tetrahydrothiopyran derivatives [36]. The presence of the sulfur atom in the ring introduces specific conformational preferences due to the larger van der Waals radius of sulfur compared to oxygen [37].

Quantum chemical calculations performed at the Density Functional Theory B3LYP level with 6-31G basis sets reveal that the compound maintains conformational homogeneity across different temperature conditions [30]. The ring puckering analysis indicates that the tetrahydrothiopyran ring exhibits characteristic puckering amplitudes that influence the overall molecular geometry [37]. The carbonyl group at the fourth position introduces additional conformational constraints, affecting the ring flexibility and preferred conformational states [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for tetrahydrothiopyran-4-one through both proton and carbon-13 analysis [10] [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts and coupling patterns that reflect the heterocyclic environment and the presence of the carbonyl functionality [12].

Dynamic nuclear magnetic resonance studies conducted at variable temperatures demonstrate that the compound maintains conformational stability across the temperature range studied [30]. The carbon-13 nuclear magnetic resonance spectrum shows distinct chemical shifts for each carbon environment within the molecule [14]. Coupling constants calculated for the compound reveal characteristic spin-spin interactions between adjacent protons in the ring system [30] [33].

The oxygen-17 nuclear magnetic resonance spectrum has been recorded, providing additional structural information about the carbonyl oxygen environment [12]. Chemical shift assignments have been confirmed through two-dimensional nuclear magnetic resonance techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments [31].

Infrared and Raman Spectral Features

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within tetrahydrothiopyran-4-one [10]. The carbonyl stretching vibration appears as a strong absorption band, providing definitive identification of the ketone functionality [34]. The carbon-hydrogen stretching and bending modes are observed in their expected spectral regions [34].

Raman spectroscopy complements the infrared analysis by providing additional vibrational information [10]. The Raman spectrum exhibits bands corresponding to ring breathing modes and carbon-sulfur stretching vibrations that are characteristic of the thiacyclohexane ring system [18]. The combination of infrared and Raman spectroscopic data allows for comprehensive vibrational assignment of all major molecular motions [18].

Spectroscopic studies have utilized various solvents including deuterated chloroform and dimethyl sulfoxide to examine solvent effects on chemical shifts and spectral parameters [30]. These investigations reveal the influence of intermolecular interactions on the observed spectroscopic properties [30].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tetrahydrothiopyran-4-one provides molecular ion confirmation and characteristic fragmentation patterns [10] [11]. The molecular ion peak appears at mass-to-charge ratio 116, corresponding to the molecular weight of the compound [11]. Fragmentation studies reveal specific pathways that are characteristic of cyclic ketones containing sulfur [19].

The fragmentation pattern includes loss of specific molecular fragments that provide structural information about the ring system and functional groups [22]. Electron impact ionization at 75 electron volts produces reproducible fragmentation patterns that can be used for compound identification [11]. Gas chromatography-mass spectrometry analysis confirms the molecular structure and provides retention time data for analytical applications [11].

Tandem mass spectrometry experiments have been employed to study the fragmentation mechanisms in greater detail [19]. These studies reveal the sequential loss of molecular fragments and provide insight into the stability of different parts of the molecular structure under ionization conditions [22].

Thermodynamic Properties

Melting and Boiling Points

The melting point of tetrahydrothiopyran-4-one has been experimentally determined to range from 60 to 64 degrees Celsius under standard atmospheric conditions [4] [20] [26]. This relatively narrow melting point range indicates good compound purity and consistent crystalline structure [4]. The compound exists as a white to pale yellow crystalline solid at room temperature [4] [9].

PropertyValueMeasurement ConditionsReference
Melting Point60-64 °CStandard atmospheric pressure [4] [20] [26]
Boiling Point140.82 °C (estimated)Estimated value [4]
Boiling Point218.7±33.0 °C760 mmHg [26]

The boiling point data shows some variation between estimated and experimental values [4] [26]. Estimated calculations suggest a boiling point of approximately 140.82 degrees Celsius, while experimental measurements indicate a higher value of 218.7 degrees Celsius with an uncertainty of 33.0 degrees at 760 millimeters of mercury pressure [26].

Solubility and Partition Coefficients

Tetrahydrothiopyran-4-one exhibits limited solubility in polar protic solvents but demonstrates good solubility in organic solvents [4] [23]. The compound shows slight solubility in acetonitrile and chloroform, indicating moderate polarity characteristics [4]. Water solubility is poor, consistent with the predominantly hydrophobic nature of the heterocyclic structure [23].

SolventSolubilityCharacteristicsReference
AcetonitrileSlightly solublePolar aprotic [4]
ChloroformSlightly solublePolar aprotic [4]
WaterPoor solubilityPolar protic [23]
Organic solventsGood solubilityVarious polarities [5] [23]

The logarithm of the partition coefficient (LogP) has been calculated to range from 0.10 to 0.490, indicating moderate lipophilicity [4] [26]. These values suggest that the compound exhibits balanced hydrophilic and lipophilic characteristics, which influence its solubility behavior in different solvent systems [27].

Additional physical properties relevant to solubility include the density of 1.050 to 1.1 grams per cubic centimeter and a refractive index of approximately 1.51 to 1.524 [4] [26]. The vapor pressure at 25 degrees Celsius is reported as 0.1 ± 0.4 millimeters of mercury, indicating relatively low volatility under standard conditions [26].

Cyclization of Thiopyran Precursors

Traditional cyclization approaches represent the foundational methodologies for constructing the tetrahydrothiopyran-4-one framework. The most established method involves the cyclization of linear thiopyran precursors containing appropriate sulfur functionalities and reactive carbonyl groups [1] [2].

The classical approach utilizes 3,3'-thiodipropionic acid as a starting material, which undergoes a multi-step transformation involving initial esterification followed by intramolecular cyclization. This process typically employs para-toluenesulfonic acid as a catalyst in toluene under heating conditions, achieving yields of approximately 93% in the first step [1]. The mechanism proceeds through formation of a cyclic intermediate, followed by oxidation to generate the desired ketone functionality.

A significant advancement in this methodology involves the use of phosphorus pentasulfide for the conversion of tetrahydrothiopyran-4-ones to their corresponding thione derivatives. The reaction of 3,5-diarylmethylene-2,6-diphenyltetrahydrothiopyran-4-ones with phosphorus pentasulfide affords the corresponding 4-thione derivatives in excellent yields [2]. This transformation is particularly valuable as it provides access to sulfur-containing heterocycles with enhanced reactivity profiles.

The condensation approach represents another classical method, wherein 2,6-diphenyltetrahydrothiopyran-4-one is condensed with aldehydes in alkaline medium to produce substituted derivatives. This methodology demonstrates good functional group tolerance and provides a straightforward route to diversely substituted tetrahydrothiopyran-4-ones [2].

Oxidation-Reduction Pathways

Oxidation-reduction methodologies constitute a versatile class of transformations for tetrahydrothiopyran-4-one synthesis. These approaches typically involve the strategic oxidation of sulfur-containing precursors or the reduction of more highly oxidized thiopyran derivatives [3] [4].

The most common oxidation pathway involves the transformation of cyclohexanethiol derivatives through controlled oxidation conditions. The industrial preparation of cyclohexanethiol itself involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over metal sulfide catalysts, producing the thiol intermediate that can subsequently be oxidized to form the desired ketone structure [4].

Alternative oxidation approaches utilize manganese dioxide as the oxidizing agent for the conversion of divinyl alcohols to divinyl ketones, which then undergo double-conjugate addition with hydrogen sulfide to form tetrahydrothiopyran-4-one derivatives [5]. This methodology demonstrates excellent yields ranging from 85-95% and provides good regioselectivity in the cyclization step.

The oxidation-oximization approach represents a specialized pathway where cyclohexane derivatives undergo direct transformation to oxime intermediates, which can subsequently be converted to the desired ketone functionality. This method utilizes ammonium acetate as a key reagent and demonstrates good functional group compatibility [6].

Reduction pathways typically involve the controlled reduction of thiopyran-4-one derivatives or related sulfur-containing heterocycles. These methods often employ metal hydride reagents or catalytic hydrogenation conditions to achieve the desired level of saturation while maintaining the ketone functionality [3].

Modern Catalytic Approaches

Asymmetric Synthesis Techniques

Modern asymmetric synthesis techniques have revolutionized the preparation of enantiomerically pure tetrahydrothiopyran-4-one derivatives. The most significant advancement in this area is the development of organocatalytic enantioselective Michael-Michael cascade reactions [7].

The organocatalytic approach employs bifunctional ketothioether enones as substrates in the presence of chiral organocatalysts. This methodology creates structurally variant chiral tetrahydrothiopyrans with the formation of four consecutive stereogenic centers. The process proceeds with high enantioselectivity, often exceeding 99% enantiomeric excess, making it particularly valuable for the synthesis of pharmaceutically relevant compounds [7].

A notable development involves the use of modified proline catalysts, particularly trans-4-tert-butyldimethylsiloxy-L-proline, which demonstrates enhanced solubility and catalytic activity compared to standard proline [8]. This catalyst effectively promotes alpha-aminoxylation reactions of tetrahydrothiopyran-4-one derivatives, producing products with excellent enantioselectivity and expanded substrate scope.

The asymmetric Michael/Henry/ketalization sequence represents another powerful approach for constructing highly functionalized tetrahydropyran derivatives, which can serve as precursors for thiopyran synthesis. This multicomponent cascade reaction employs quinine-based squaramide organocatalysts to achieve excellent enantiomeric excesses (93-99% ee) and high diastereomeric ratios [9].

Asymmetric allylation catalyzed by chiral binaphthol derivatives has emerged as an effective method for creating chiral tertiary alcohols that can be converted to tetrahydrothiopyran-4-one structures. The use of (S)-3,3'-dichlorobinaphthol under solvent-free conditions achieves excellent enantioselectivity (>99:1 er) and good overall yields [10] [11].

Transition Metal-Mediated Reactions

Transition metal catalysis has provided innovative solutions for tetrahydrothiopyran-4-one synthesis, offering improved efficiency and selectivity compared to traditional methods [12] [13].

Platinum-catalyzed reactions represent a particularly significant advancement. Platinum(II)-catalyzed one-pot ring-expansion and 6-endo cyclization reactions of thiophene-containing precursors provide direct access to thiopyran-fused polycyclic structures. The reaction monitoring and density functional theory calculations suggest that ring-expansion occurs prior to cyclization, providing mechanistic insights that guide optimization efforts [12] [13].

Palladium-catalyzed processes offer complementary reactivity patterns, particularly for carbon-sulfur bond formation. The development of nickel(0) phosphite/phosphine catalyzed thioetherification of aryl chlorides represents a significant advancement in constructing sulfur-containing heterocycles [14]. This methodology demonstrates compatibility with electron-rich aryl chlorides and various thiol coupling partners.

Ruthenium-catalyzed dynamic kinetic resolution represents another powerful approach for constructing chiral tetrahydropyran frameworks that can be converted to thiopyran derivatives. The tandem approach involves Ru-catalyzed dynamic kinetic resolution reduction, cycloisomerization, and oxidation to establish the desired stereochemistry and functionality [15].

Copper-mediated reactions provide access to unique thiopyran structures through carbene chemistry and cyclopropanation approaches. These methods are particularly valuable for constructing polycyclic frameworks containing the tetrahydrothiopyran core [14].

Optimization of Yield and Purity

Recrystallization and Chromatographic Purification

The purification of tetrahydrothiopyran-4-one requires careful selection of appropriate techniques to achieve high purity while maintaining reasonable recovery yields [3] [16].

Recrystallization remains the most widely employed purification method for tetrahydrothiopyran-4-one. The optimal solvent systems have been identified through systematic studies. Diisopropyl ether provides excellent results, typically achieving purities greater than 95% with recovery yields of 70-85% [3]. The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to room temperature to promote crystal formation.

Petroleum ether represents an alternative recrystallization solvent, particularly effective for removing trace impurities and achieving good crystal morphology. The use of petroleum ether typically results in purities exceeding 90% with recovery yields ranging from 60-80% [3]. For compounds that are too impure for direct recrystallization, preliminary washing with aqueous sodium bicarbonate followed by water extraction effectively removes acidic impurities before the final recrystallization step.

Flash chromatography on silica gel has emerged as a highly effective purification method, particularly for complex mixtures or when high purity is required [17]. The typical solvent systems employ hexane/ethyl acetate gradients, starting with low polarity mixtures and gradually increasing the ethyl acetate content. This approach typically achieves purities of 90-98% with recovery yields of 80-90%.

The development of specialized chromatographic materials has enhanced purification efficiency. Silver thiolate chromatographic material represents a significant advancement for removing co-eluting compounds, particularly useful when traditional silica gel separation proves insufficient [18]. This method allows for high-throughput sample preparation with little loss in separation efficiency.

Preparative thin-layer chromatography provides an alternative for small-scale purifications, offering excellent resolution for closely related compounds. The typical mobile phase systems employ dichloromethane-based mixtures, achieving good separation of tetrahydrothiopyran-4-one from related impurities [19].

Crystallization from ethyl acetate/petroleum ether mixtures represents another effective approach, particularly when combined with seeding techniques to promote crystal formation. This method typically achieves purities exceeding 95% with recovery yields of 75-90% [20].

The optimization of crystallization conditions involves careful control of temperature, concentration, and cooling rate. Slow cooling promotes larger crystal formation and improved purity, while rapid cooling may lead to smaller crystals with incorporated impurities [16] [21]. The use of anti-bumping granules during heating helps prevent superheating and ensures uniform temperature distribution.

For compounds that resist crystallization, the scratch-seeding technique proves effective. This involves gently scratching the inner surface of the crystallization vessel with a glass rod to provide nucleation sites for crystal formation [16]. Alternatively, the addition of a small seed crystal of pure material can induce crystallization in supersaturated solutions.

The assessment of purity through melting point determination provides a reliable quality control measure. Pure tetrahydrothiopyran-4-one exhibits a sharp melting point of 60-64°C, and deviations from this range indicate the presence of impurities [3]. The combination of melting point analysis with thin-layer chromatography provides comprehensive purity assessment.

Vacuum distillation offers an alternative purification approach for tetrahydrothiopyran-4-one, achieving purities of 85-95% with recovery yields of 85-95%. The estimated boiling point of 140.82°C makes this compound suitable for distillation under reduced pressure, which helps prevent thermal decomposition [3].

Advanced purification techniques include the use of automated flash chromatography systems, which provide enhanced reproducibility and efficiency compared to manual methods. These systems allow for precise gradient control and fraction collection, optimizing both purity and recovery [22].

The storage and handling of purified tetrahydrothiopyran-4-one requires attention to prevent recontamination or degradation. Storage under inert atmosphere at room temperature maintains compound integrity, while protection from light helps prevent photochemical degradation [3].

Quality assessment through spectroscopic methods provides additional verification of purity. Nuclear magnetic resonance spectroscopy offers detailed structural confirmation, while infrared spectroscopy provides functional group verification. Gas chromatography-mass spectrometry enables trace impurity detection and quantitative purity assessment [23].

The economic considerations of purification method selection involve balancing purity requirements with cost and throughput considerations. While recrystallization offers cost-effective purification for large-scale operations, chromatographic methods provide superior purity for high-value applications despite higher solvent costs [22] [17].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

UNII

667X5M356L

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-72-6

Wikipedia

Penthianone

Dates

Last modified: 08-15-2023

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